An In-depth Technical Guide to 1,3-Di-o-tolylguanidine Hydrochloride: A Selective Sigma Receptor Ligand
An In-depth Technical Guide to 1,3-Di-o-tolylguanidine Hydrochloride: A Selective Sigma Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-Di-o-tolylguanidine hydrochloride (DTG-HCl), a potent and selective sigma (σ) receptor agonist. Delving into its chemical structure, synthesis, physicochemical properties, and biological activity, this document serves as a crucial resource for researchers exploring its therapeutic potential and for professionals engaged in drug discovery and development.
Introduction: The Significance of 1,3-Di-o-tolylguanidine
1,3-Di-o-tolylguanidine, commonly known as DTG, is a synthetic organic compound that has garnered significant interest in the scientific community for its high affinity and selectivity for sigma receptors. These receptors, once misidentified as a type of opioid receptor, are now recognized as a unique class of intracellular proteins with crucial roles in cell signaling and function. DTG's ability to modulate sigma receptor activity has made it an invaluable tool for studying the physiological and pathophysiological roles of these receptors and a promising lead compound in the development of novel therapeutics for a range of disorders, including cancer, neurological diseases, and pain.[1][2][3] This guide will focus on the hydrochloride salt of DTG, the form in which it is commonly used in research due to its improved solubility and stability.
Chemical Structure and Properties
The chemical identity of 1,3-Di-o-tolylguanidine hydrochloride is crucial for understanding its interactions with biological systems.
Chemical Structure
The structure of 1,3-Di-o-tolylguanidine hydrochloride features a central guanidinium core symmetrically substituted with two ortho-tolyl (2-methylphenyl) groups. The positive charge of the guanidinium ion is delocalized across the three nitrogen atoms through resonance, contributing to its stability. The hydrochloride salt is formed by the protonation of one of the imine nitrogens.
2D Structure:
Caption: Synthetic workflow for 1,3-Di-o-tolylguanidine hydrochloride.
Analytical Characterization
The identity and purity of the synthesized 1,3-Di-o-tolylguanidine hydrochloride should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess purity. An established LC-MS/MS method can be adapted for this purpose. [4][5]
Mechanism of Action: A Selective Sigma Receptor Agonist
1,3-Di-o-tolylguanidine is a high-affinity and selective ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with Ki values of approximately 69 nM and 21 nM, respectively. [1]Its action as an agonist at these receptors triggers a cascade of intracellular signaling events that can modulate various cellular processes.
Sigma Receptor Signaling
Sigma receptors are located primarily at the endoplasmic reticulum (ER) and are involved in regulating calcium signaling, ion channel function, and cell survival pathways. Upon binding of an agonist like DTG, the sigma-1 receptor can translocate to other cellular compartments and interact with various client proteins, including ion channels and G-protein coupled receptors.
Caption: Simplified signaling pathway of DTG via sigma receptors.
The modulation of these downstream effectors by DTG can lead to diverse cellular responses, providing the basis for its potential therapeutic applications.
Applications in Research and Drug Development
The unique pharmacological profile of 1,3-Di-o-tolylguanidine has led to its use in a variety of research areas, with significant implications for drug development.
Cancer Research
DTG has been shown to inhibit the growth of various cancer cell lines, including small cell lung cancer, by inducing apoptosis. [1]This anti-proliferative effect is mediated through its interaction with sigma receptors, which are often overexpressed in tumor cells.
Experimental Protocol: Cell Viability Assay
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Cell Culture: Plate cancer cells (e.g., NCI-H209 small cell lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of 1,3-Di-o-tolylguanidine hydrochloride in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium without the drug).
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Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Neuroscience Research
As a sigma receptor agonist, DTG is widely used as a tool to investigate the role of these receptors in the central nervous system. Studies have shown its involvement in modulating neurotransmitter release, pain perception, and neuroprotection. [3][6][7]It has also been shown to potentiate the effects of NMDA receptor antagonists. [2]
Pain Research
DTG has demonstrated antinociceptive effects in animal models of pain, suggesting a potential role for sigma receptor agonists in pain management. [7]However, its effects can be complex, with some studies showing a differential modulation of acute versus tonic pain. [8]
Safety and Toxicology
Understanding the toxicological profile of 1,3-Di-o-tolylguanidine is essential for its safe handling and for assessing its therapeutic index.
Toxicological Data Summary:
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat (male) | Oral | 500 mg/kg | |
| Reproductive/Developmental Toxicity | Rat | Oral | Potential teratogen at 50 mg/kg/day. NOAEL for developmental toxicity is 20 mg/kg/day. | [9] |
Handling Precautions:
1,3-Di-o-tolylguanidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. [5]Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,3-Di-o-tolylguanidine hydrochloride is a powerful and selective tool for investigating the function of sigma receptors and holds promise as a scaffold for the development of novel therapeutics. Its well-characterized activity as a sigma receptor agonist, coupled with its established synthetic routes, makes it an attractive molecule for researchers in both academic and industrial settings. This guide provides a solid foundation of technical information to support further exploration of this fascinating compound and its potential to address unmet medical needs.
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